![molecular formula C15H22N2O6 B2578111 Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate CAS No. 84358-15-6](/img/structure/B2578111.png)
Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate
Overview
Description
Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate (1-t-BCPC) is an organic compound with the molecular formula C11H20N2O5 that is used in synthetic chemistry and scientific research. It is an ester of succinic acid and piperidine-4-carboxylic acid and is composed of two rings, a succinic acid ring and a piperidine ring. The compound is a white, crystalline solid that is soluble in water, ethanol, and other common organic solvents. It has a melting point of 115-117°C and is relatively stable under normal laboratory conditions.
Scientific Research Applications
Synthesis and Catalysis
Succinimido compounds have been utilized as efficient catalysts and reagents in the synthesis of various organic compounds. For instance, 4-(Succinimido)-1-butane sulfonic acid has been highlighted as an effective Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives and other compounds under solvent-free conditions. This approach offers advantages such as high yield, clean reaction, simple methodology, and short reaction time, with the catalyst being reusable without significant loss of activity (Khaligh, 2015).
Peptide and Protein Chemistry
Succinimidyl esters derived from protected α-amino acids and dipeptides have been used for the synthesis of ureidopeptides and oligourea/peptide hybrids. These compounds serve as direct precursors to various peptide mimetics, offering new avenues for the development of peptide-based therapeutics and materials (Fischer et al., 2007).
Labeling and Bioconjugation
The synthesis of succinimido compounds has been instrumental in developing novel labeling reagents for biological receptors. These heterobifunctional photoaffinity labeling reagents are designed for introducing radioactive labeling into biological receptors, facilitating the study of receptor-ligand interactions and the development of diagnostic and therapeutic agents (Dupuis, 1987).
Drug Synthesis and Modification
Succinimidyl esters have found applications in drug synthesis and modification. They have been used for the efficient synthesis of O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates from α-amino acids, which are crucial for developing ureidodipeptides and other pharmaceutical compounds. This synthesis is enhanced by ultrasound, highlighting the role of modern synthetic techniques in improving reaction efficiencies (Sureshbabu et al., 2008).
Analytical Chemistry
Succinimidyl esters are also used in analytical chemistry for amino acid analysis. They facilitate the simple and rapid pre-column derivatization of amino acids for fluorimetric detection, offering a straightforward method for analyzing amino acid composition in various samples (Iwaki et al., 1987).
properties
IUPAC Name |
1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-6-10(7-9-16)13(20)23-17-11(18)4-5-12(17)19/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQKBHJISIGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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